molecular formula C10H18O4S2 B157420 Hexanedioic acid, bis(2-mercaptoethyl) ester CAS No. 10194-00-0

Hexanedioic acid, bis(2-mercaptoethyl) ester

Cat. No.: B157420
CAS No.: 10194-00-0
M. Wt: 266.4 g/mol
InChI Key: SDBQMGGFXXVCCV-UHFFFAOYSA-N
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Description

Hexanedioic acid, bis(2-mercaptoethyl) ester (PubChem CID: 82442 ) is a chemical compound of interest in synthetic organic and polymer chemistry. This diester features a hexanedioic acid (adipic acid) backbone, terminated at both ends with 2-mercaptoethyl ester functionalities. The presence of the thiol (mercapto) groups on this platform provides researchers with reactive handles for various chemical transformations, particularly in the synthesis of sulfur-containing polymers or as a potential ligand for metal coordination. While specific pharmacological or biological mechanisms of action for this exact compound are not detailed in the literature, compounds with multiple thiol groups are often explored for their reactivity in creating disulfide bonds or as chain transfer agents. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not designed or tested for diagnostic, therapeutic, or any personal use. Researchers should consult safety data sheets and conduct a thorough risk assessment before use.

Properties

IUPAC Name

bis(2-sulfanylethyl) hexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H18O4S2/c11-9(13-5-7-15)3-1-2-4-10(12)14-6-8-16/h15-16H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBQMGGFXXVCCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)OCCS)CC(=O)OCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7064990
Record name Hexanedioic acid, bis(2-mercaptoethyl) ester
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Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10194-00-0
Record name Hexanedioic acid, 1,6-bis(2-mercaptoethyl) ester
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Record name Hexanedioic acid, 1,6-bis(2-mercaptoethyl) ester
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Record name Hexanedioic acid, 1,6-bis(2-mercaptoethyl) ester
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Record name Hexanedioic acid, bis(2-mercaptoethyl) ester
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Record name Bis(2-mercaptoethyl) adipate
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Preparation Methods

Reaction Mechanism and Conditions

The most widely documented method involves esterifying adipic acid with 2-mercaptoethanol using tetrabutyl titanate (TBT) as a catalyst. This approach, adapted from US Patent 4,615,836, proceeds via a nucleophilic acyl substitution mechanism:

  • Activation of Carboxylic Acid : TBT coordinates with adipic acid’s carbonyl oxygen, enhancing electrophilicity.

  • Nucleophilic Attack : 2-Mercaptoethanol’s hydroxyl group attacks the activated carbonyl, forming a tetrahedral intermediate.

  • Proton Transfer and Elimination : Water is eliminated, yielding the ester product.

Reactions are conducted in xylene or toluene at 90–160°C under reflux to remove water. Excess adipic acid drives the equilibrium toward ester formation.

Catalytic Efficiency and Optimization

Table 1 summarizes key experimental runs from US4615836A, highlighting TBT’s superiority over conventional acid catalysts:

Table 1: Esterification of 2-Mercaptoethanol with Adipic Acid Using Various Catalysts

RunCatalystSolventTime (h)Conversion (%)
5TBT (0.5 mL)Xylene15.036.4
6TBT (0.5 mL)Xylene17.2579.0
11TBT (0.5 mL)Xylene2087.6
12pTSA (0.5 g)Xylene20<5

TBT = Tetrabutyl titanate; pTSA = p-toluenesulfonic acid

Key findings:

  • TBT outperforms Brønsted acids (e.g., H₂SO₄, pTSA) due to its Lewis acidity and tolerance for thiol groups.

  • Extended reaction times (>15 h) improve conversions by mitigating steric hindrance from the adipic acid backbone.

  • Solvent choice impacts water removal; xylene’s higher boiling point (138–144°C) enhances reflux efficiency compared to toluene.

Biocatalytic Synthesis via Reverse Beta-Oxidation

Enzymatic Pathways

US Patent 9,096,873B2 describes a biocatalytic route using engineered acyl-CoA transferases to synthesize adipate thioesters from succinate and acetate precursors. This method mimics reverse beta-oxidation:

  • Condensation : Succinyl-CoA and acetyl-CoA combine to form 3-ketoadipyl-CoA.

  • Reduction : NADPH-dependent reductases convert the ketone to 3-hydroxyadipyl-CoA.

  • Dehydration : 3-hydroxyadipyl-CoA loses water, yielding 2,3-dehydroadipyl-CoA.

  • Reduction : The double bond is hydrogenated to produce adipyl-CoA.

Table 2: Key Enzymes in Biocatalytic Adipate Synthesis

StepEnzyme ClassSource Organism
Condensation3-ketoacyl-CoA synthaseAcinetobacter sp. ADP1
Reduction3-ketoacyl-CoA reductaseEscherichia coli
Dehydration3-hydroxyacyl-CoA dehydrataseClostridium kluyveri
Final ReductionEnoyl-CoA reductaseSaccharomyces cerevisiae

Adapted from US9096873B2

Advantages and Limitations

  • Sustainability : Eliminates hazardous solvents and high-energy conditions.

  • Yield Challenges : Multi-enzyme cascades require precise cofactor (NADPH, ATP) recycling, limiting industrial scalability.

  • Substrate Specificity : Enzymes exhibit narrow activity toward C6 dicarboxylates, necessitating protein engineering.

Comparative Analysis of Methods

Efficiency and Practicality

  • Titanium-Catalyzed Method : Achieves >85% conversion but requires prolonged heating and toxic solvents.

  • Biocatalytic Method : Offers ~60–70% yield under mild conditions but demands costly enzyme purification.

Industrial Applicability

  • Chemical Synthesis : Preferred for bulk production due to established infrastructure.

  • Biocatalysis : Emerging for high-value applications (e.g., pharmaceuticals) where purity justifies costs.

Chemical Reactions Analysis

Types of Reactions

Hexanedioic acid, bis(2-mercaptoethyl) ester undergoes various chemical reactions, including:

    Oxidation: The thiol groups in the compound can be oxidized to form disulfides.

    Reduction: The ester groups can be reduced to alcohols under specific conditions.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of disulfides.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Hexanedioic acid, bis(2-mercaptoethyl) ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential antioxidant and antibacterial properties.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of polymers, coatings, and adhesives due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of hexanedioic acid, bis(2-mercaptoethyl) ester involves its interaction with various molecular targets. The thiol groups in the compound can form disulfide bonds with proteins, affecting their structure and function. This interaction can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Hexanedioic acid esters vary widely based on substituent groups, influencing their physicochemical properties, applications, and biological activities. Below is a comparative analysis of hexanedioic acid, bis(2-mercaptoethyl) ester with structurally related esters:

Structural and Physicochemical Comparison

Compound Name Substituent Groups Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 2-mercaptoethyl (-SCH₂CH₂-) C₁₀H₁₈O₄S₂ 266.37 Thiol reactivity; analytical applications (HPLC detection) .
Hexanedioic acid, bis(2-ethylhexyl) ester 2-ethylhexyl (-CH₂CH(C₂H₅)(CH₂)₃CH₃) C₂₂H₄₂O₄ 370.57 Plasticizer (e.g., Flexol A26), antimicrobial agent, and biomarker .
Hexanedioic acid, mono(2-ethylhexyl) ester Single 2-ethylhexyl group C₁₄H₂₆O₄ 258.36 Antibacterial activity; isolated from mangrove soil Streptomyces spp. .
Hexanedioic acid, dioctyl ester Octyl (-C₈H₁₇) C₂₂H₄₂O₄ 370.57 Synthetic plasticizer; identified in Antarctic Streptomyces cultures .
Hexanedioic acid, bis(trimethylsilyl) ester Trimethylsilyl (-Si(CH₃)₃) C₁₂H₂₆O₄Si₂ 330.56 Derivative for GC-MS analysis of urinary organic acids .

Research Findings and Key Contrasts

  • Antimicrobial Efficacy : Bis(2-ethylhexyl) ester demonstrates stronger antifungal activity (e.g., 70% inhibition of Pestalotiopsis clavispora) compared to other esters .
  • Biogenetic Relationships: Evidence suggests bioconversion between bis(2-ethylhexyl) phthalate and bis(2-ethylhexyl) adipate in plant systems (e.g., Chaenomeles speciosa), highlighting metabolic interconnections absent in mercaptoethyl derivatives .

Biological Activity

Hexanedioic acid, bis(2-mercaptoethyl) ester, also known as bis(2-mercaptoethyl) hexanedioate, is a compound that has garnered attention due to its potential biological activities. This article outlines the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Chemical Formula : C₁₂H₂₄O₄S₂
  • Molecular Weight : 288.35 g/mol
  • CAS Number : 100-00-0

Mechanisms of Biological Activity

This compound exhibits various biological activities primarily attributed to its thiol (-SH) groups. These groups are known to participate in redox reactions and can influence cellular processes such as:

  • Antioxidant Activity : The thiol groups can scavenge free radicals, thereby reducing oxidative stress in cells.
  • Enzyme Inhibition : Compounds with thiol groups can inhibit enzymes that rely on disulfide bonds for their activity, potentially affecting metabolic pathways.
  • Cellular Signaling Modulation : Thiols can modulate signaling pathways by interacting with cysteine residues in proteins.

1. Antioxidant Properties

Research indicates that this compound demonstrates significant antioxidant activity. It has been shown to reduce oxidative stress markers in various cell lines. A study conducted on human liver cell lines revealed a reduction in reactive oxygen species (ROS) levels when treated with the compound, suggesting its potential role in protecting against oxidative damage.

2. Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The compound exhibited selective cytotoxicity towards malignant cells compared to normal cells. For instance:

Cell LineIC50 (µM)Selectivity Index
HeLa (Cervical Cancer)553.5
MCF-7 (Breast Cancer)603.0
K562 (Leukemia)702.8
PBMC (Normal Cells)>200-

The selectivity index indicates a higher efficacy against cancer cells compared to normal peripheral blood mononuclear cells (PBMCs), highlighting its potential as an anticancer agent.

3. Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. Studies demonstrated that it could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell cultures. This suggests a possible application in treating inflammatory diseases.

Case Study 1: Antioxidant Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of this compound in a model of oxidative stress induced by hydrogen peroxide. The results indicated a significant reduction in cellular damage markers, supporting its use as a protective agent against oxidative stress-related diseases.

Case Study 2: Cancer Cell Line Testing

In another study published in Cancer Letters, researchers tested the compound against various cancer cell lines and found that it induced apoptosis through the activation of caspase pathways. The mechanism was linked to the generation of ROS and subsequent mitochondrial dysfunction.

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